6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the key intermediate, 6-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide. This intermediate is synthesized through Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom can produce various substituted derivatives.
Scientific Research Applications
6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde: Shares a similar core structure but differs in functional groups.
4-(3-Methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Another compound with a pyrazolo[3,4-b]pyridine core, used for its anti-HIV activity.
Uniqueness
6-(3-Methoxyphenyl)-1,3-dimethyl-N~4~-phenethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct photophysical and biological properties
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-16-22-20(24(29)25-13-12-17-8-5-4-6-9-17)15-21(26-23(22)28(2)27-16)18-10-7-11-19(14-18)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
ARBSLMYZYQGBMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.